2-(2-bromophenyl)-N-[cyano(thiophen-3-yl)methyl]acetamide
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Overview
Description
2-(2-bromophenyl)-N-[cyano(thiophen-3-yl)methyl]acetamide is an organic compound that features a bromophenyl group, a cyano group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromophenyl)-N-[cyano(thiophen-3-yl)methyl]acetamide typically involves a multi-step process. One common method starts with the bromination of phenylacetic acid to obtain 2-bromophenylacetic acid. This intermediate is then reacted with thiophene-3-carbaldehyde in the presence of a base to form the corresponding Schiff base. The Schiff base is subsequently reduced to yield the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromophenyl)-N-[cyano(thiophen-3-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-bromophenyl)-N-[cyano(thiophen-3-yl)methyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2-bromophenyl)-N-[cyano(thiophen-3-yl)methyl]acetamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The cyano group and thiophene ring are key functional groups that contribute to its biological activity by forming interactions with target proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenyl)-N-[cyano(thiophen-3-yl)methyl]acetamide
- 2-(2-fluorophenyl)-N-[cyano(thiophen-3-yl)methyl]acetamide
- 2-(2-iodophenyl)-N-[cyano(thiophen-3-yl)methyl]acetamide
Uniqueness
2-(2-bromophenyl)-N-[cyano(thiophen-3-yl)methyl]acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where the bromine atom plays a crucial role in the desired chemical or biological activity.
Properties
IUPAC Name |
2-(2-bromophenyl)-N-[cyano(thiophen-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2OS/c15-12-4-2-1-3-10(12)7-14(18)17-13(8-16)11-5-6-19-9-11/h1-6,9,13H,7H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FADQCBXMCQUUNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NC(C#N)C2=CSC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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